
2,6-Dihydroxybenzaldehyde
Overview
Description
2,6-Dihydroxybenzaldehyde is an organic compound with the molecular formula C7H6O3. It is a white crystalline solid that is soluble in water and many organic solvents such as alcohol and ether . This compound is known for its role as an intermediate in organic synthesis, particularly in the production of dyes, drugs, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxybenzaldehyde can be synthesized through several methods:
Chiral Catalyst Method: This method uses chiral molecules as catalysts to improve the synthetic yield and selectivity of this compound.
Chemical Reaction Method: This involves the selective oxidation of p-hydroxybenzaldehyde to produce this compound.
Industrial Production Methods: Industrial production often involves the formylation of 1,3-dialkoxybenzenes using organolithium reagents followed by hydrolysis to yield this compound . This method ensures high regioselectivity and efficiency.
Chemical Reactions Analysis
2,6-Dihydroxybenzaldehyde undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
2,6-Dihydroxybenzaldehyde has garnered attention in the pharmaceutical industry due to its potential therapeutic properties. A notable application is its role as a precursor in the synthesis of voxelotor, a drug used for treating Sickle Cell Disease (SCD). Voxelotor works by increasing hemoglobin's affinity for oxygen, thereby reducing sickling of red blood cells and improving oxygen delivery to tissues .
Case Study: Iron Chelation
Recent studies have explored the efficacy of this compound analogues as iron chelators. One compound, JK-31 (this compound 4-chlorobenzohydrazone), demonstrated significant cytoprotective effects against oxidative stress in cardiomyoblast cells. It effectively protected these cells from damage induced by pro-oxidants such as hydrogen peroxide and paraquat. The study highlighted the potential of these compounds in preventing cardiac injuries related to free iron ions .
Material Science Applications
In material science, this compound serves as an important intermediate for synthesizing various polymers and resins. Its applications include:
- Electrical Insulating Materials : The compound is utilized in developing materials that require high electrical resistance.
- Ion Exchange Resins : It contributes to the production of resins used for water purification and separation processes.
- Dyes and Pigments : The compound's structural properties make it suitable for synthesizing dyes that exhibit vibrant colors and stability .
Antioxidant Properties
Research has indicated that this compound possesses antioxidant properties, which can be beneficial in various health-related applications. A study evaluated its antioxidant capacity compared to other dihydroxybenzaldehydes and found that it exhibited significant activity. This property is crucial for developing dietary supplements aimed at reducing oxidative stress in cells .
Synthesis and Production Innovations
Innovations in the synthesis of this compound have improved its production efficiency. A patented continuous preparation device allows for the hydroxyl protection reaction followed by lithiation hydroformylation and deprotection in a streamlined process. This method enhances yield and reduces costs compared to traditional batch processes .
Table: Comparison of Batch vs. Continuous Production Methods
Parameter | Batch Process | Continuous Process |
---|---|---|
Reaction Time | Longer | Shorter |
Purification Requirement | High | Low |
Production Cost | Higher | Lower |
Yield | Moderate | Higher |
Mechanism of Action
The mechanism of action of 2,6-Dihydroxybenzaldehyde involves its interaction with molecular targets such as enzymes. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial in the study of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
2,6-Dihydroxybenzaldehyde can be compared with other dihydroxybenzaldehydes such as:
2,4-Dihydroxybenzaldehyde: This compound has hydroxyl groups at different positions, leading to different reactivity and applications.
3,4-Dihydroxybenzaldehyde:
Uniqueness: this compound is unique due to its specific positioning of hydroxyl groups, which influences its chemical reactivity and makes it particularly useful in the synthesis of certain dyes and pharmaceuticals .
Biological Activity
2,6-Dihydroxybenzaldehyde (CAS No. 387-46-2) is an aromatic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its structure, characterized by two hydroxyl groups and an aldehyde functional group, contributes to its diverse interactions with biological systems. This article reviews the biological activities of this compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.
This compound is a phenolic compound with the following key properties:
Property | Value |
---|---|
Molecular Formula | C7H6O3 |
Log P (octanol-water) | 1.14 |
BBB Permeant | Yes |
CYP Inhibition | CYP3A4 inhibitor |
Skin Permeation | Log Kp = -6.27 cm/s |
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties against various pathogens. A study evaluated the bactericidal activity of several benzaldehydes against Escherichia coli and Salmonella enterica, finding that compounds with hydroxyl substitutions showed enhanced activity. Specifically, this compound was among those identified as effective against these pathogens, with a reported average BA50 value indicating its potency .
Case Study: Antibacterial Efficacy
In a comparative study involving 70 benzaldehyde derivatives, it was found that 24 compounds were effective against multiple pathogens. The structure-activity relationship revealed that the presence of hydroxyl groups significantly increased antibacterial efficacy. For instance:
- Active Compounds : 2,4,6-trihydroxybenzaldehyde demonstrated strong activity against Campylobacter jejuni.
- Mechanism : The aldehyde group contributed to the overall antibacterial action by enhancing membrane permeability in bacterial cells.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. A study demonstrated its ability to reduce oxidative stress markers in human dermal fibroblasts (HDFs) treated with TNF-α, a pro-inflammatory cytokine. The compound significantly decreased the production of reactive oxygen species (ROS) and inhibited the phosphorylation of key inflammatory mediators such as c-Jun and NF-κB .
Research Findings
- Concentration-Dependent Effects : Treatment with 5 to 50 µM concentrations resulted in a marked decrease in inflammatory markers:
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Its ability to modulate cellular pathways involved in apoptosis and cell proliferation is under investigation.
Mechanistic Insights
Studies indicate that phenolic compounds can induce apoptosis in cancer cells through:
- Activation of Caspases : Leading to programmed cell death.
- Inhibition of Cell Cycle Progression : Particularly at G1/S transition points.
Q & A
Q. Basic: What are the key physical and chemical properties of 2,6-Dihydroxybenzaldehyde relevant to experimental design?
This compound (CAS: 387-46-2; molecular formula: C₇H₆O₃) has a density of 1.409 g/cm³ and a boiling point of 223°C. It is sparingly soluble in water but freely soluble in ethanol and other organic solvents. Its logP value (0.91) suggests moderate hydrophobicity, influencing solvent selection for synthesis or extraction. Storage under an inert atmosphere at -20°C is recommended to prevent oxidation or decomposition .
Q. Advanced: How can structural contradictions in spectroscopic data for this compound be resolved?
Conflicting NMR or X-ray crystallography data may arise due to tautomerism (enol-keto equilibrium) or polymorphism. For precise structural determination:
- Use Crystallography & NMR System (CNS) software to model hydrogen bonding and intramolecular interactions .
- Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments and confirm hydroxyl group positions .
- Cross-validate with computational methods (DFT calculations) to predict stable conformers .
Q. Basic: What synthetic routes are effective for this compound?
Common methods include:
- Regioselective formylation : Direct formylation of resorcinol (1,3-dihydroxybenzene) using hexamethylenetetramine (HMTA) in trifluoroacetic acid, achieving ~65% yield .
- Demethylation : Methyl ether derivatives (e.g., 2,6-dimethoxybenzaldehyde) can be demethylated with BBr₃ in dichloromethane. Purity is enhanced via recrystallization in ethanol/water .
Q. Advanced: How does this compound interact with biological targets, and what mechanistic insights exist?
While direct studies on this compound are limited, analogous compounds (e.g., 4-hydroxybenzaldehyde) inhibit enzymes like tyrosinase or exhibit antioxidant activity via radical scavenging. Proposed methodologies:
- Enzyme kinetics assays : Measure IC₅₀ values against tyrosinase using UV-Vis spectroscopy .
- Molecular docking : Compare binding affinities with related aldehydes to identify key residues in active sites .
- ROS scavenging assays : Use DPPH or ABTS assays to quantify antioxidant capacity and correlate with hydroxyl group positioning .
Q. Methodological: What precautions are critical when handling this compound in vitro?
- Safety protocols : Wear nitrile gloves and safety goggles; avoid inhalation of dust (PEL: 5 mg/m³). In case of eye exposure, rinse with water for 15 minutes .
- Stability testing : Monitor degradation via HPLC under varying pH and temperature conditions. Use inert gas purging during storage to prevent oxidation .
Q. Advanced: How can contradictory data in chromatographic purity analysis be addressed?
Discrepancies in HPLC or GC-MS results may stem from:
Properties
IUPAC Name |
2,6-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAGETVRDOQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437750 | |
Record name | 2,6-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387-46-2 | |
Record name | 2,6-Dihydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dihydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIHYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89FJ2AWV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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